![molecular formula C8H3Cl3N2 B1295576 2,4,7-Trichloroquinazoline CAS No. 6625-94-1](/img/structure/B1295576.png)
2,4,7-Trichloroquinazoline
Overview
Description
2,4,7-Trichloroquinazoline is a synthetic compound that belongs to the quinazoline class of heterocyclic aromatic organic compounds. Quinazolines are known for their diverse pharmacological activities, and the trichloroquinazoline derivatives, in particular, have been studied for their potential antiplasmodial properties against Plasmodium falciparum strains, which are responsible for malaria . These compounds have also been investigated for their potential use in anticancer drug development .
Synthesis Analysis
The synthesis of quinazoline derivatives often involves multi-step reactions starting from simple precursors. For instance, 2-trichloromethylquinazoline derivatives have been synthesized using a microwave-assisted Suzuki-Miyaura cross-coupling approach, which is a notable method due to its efficiency and the use of microwave irradiation to expedite the reaction . Another method for synthesizing quinazoline derivatives involves the condensation of 2-amino-4-fluoro benzoic acid with urea, followed by cyclization, chlorination, and nucleophilic substitution to yield compounds like 2-chloro-N,N-diethyl-7-fluoroquinazolin-4-amine . These methods highlight the versatility and adaptability of synthetic strategies for quinazoline derivatives.
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is characterized by a bicyclic system consisting of two nitrogen atoms at the 1 and 3 positions of the quinazoline ring. The presence of substituents such as chloro groups can significantly influence the electronic properties and reactivity of the molecule. For example, the introduction of a trichloromethyl group at the 2-position of the quinazoline ring has been shown to confer antiplasmodial activity .
Chemical Reactions Analysis
Quinazoline derivatives can undergo various chemical reactions, including nucleophilic substitution, which is a common reaction for chloroquinoline compounds. The reactivity in such reactions can be influenced by the presence of electron-withdrawing or electron-donating substituents on the quinoline ring . Additionally, the 1,2,3-triazole ring system, which exhibits a range of biological activities, can be synthesized through a copper-catalyzed click reaction, demonstrating the chemical versatility of quinazoline derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives are influenced by their molecular structure and substituents. For instance, the introduction of electron-withdrawing groups like trichloromethyl can enhance the compound's lipophilicity, which may affect its pharmacokinetic properties and biological activity . The solubility, melting point, and stability of these compounds can vary widely and are crucial for their potential therapeutic applications.
Scientific Research Applications
Synthesis and Heterocyclic Functionalization
2,4,7-Trichloroquinazoline serves as a pivotal intermediate in the synthesis of diverse heterocycles, showcasing its versatility in organic synthesis. The regioselective palladium-catalyzed cross-coupling reactions with aryl- and heteroarylboronic acids exemplify a methodical approach to access novel, functionalized heterocycles, underscoring the compound's utility in constructing complex molecular architectures (Wipf & George, 2010).
Solid-Phase Synthesis
The solid-phase synthesis of 2,6- and 2,7-diamino-4(3H)-quinazolinones from this compound demonstrates an innovative strategy for the rapid construction of quinazolinone libraries. This methodology leverages palladium-catalyzed aminations, offering a valuable tool for generating compounds with potential biological activities (Weber et al., 2003).
One-Pot Synthesis Techniques
The one-pot synthesis approach for generating this compound showcases the efficiency of integrating multiple reaction steps into a single operational sequence. This method not only simplifies the synthetic process but also enhances the overall yield, making it an attractive option for large-scale applications (Wang Yu-ling, 2008).
Antimalarial Activity Exploration
Research into the antiplasmodial properties of compounds derived from this compound provides critical insights into novel therapeutic agents against malaria. The synthesis and evaluation of 4-anilino-2-trichloromethylquinazolines, for instance, have revealed promising leads that exhibit significant activity against Plasmodium falciparum strains, highlighting the potential of this compound derivatives in antimalarial drug development (Verhaeghe et al., 2009).
Photophysical Property Studies
The exploration of photophysical properties in novel chloroquinoline-based chalcone derivatives containing 1,2,3-triazole moiety, synthesized from this compound, underscores the potential of these compounds in photophysical applications. The detailed study of their absorbance, fluorescence spectra, and quantum yield in various solvents contributes to a deeper understanding of their electronic properties and potential utility in material science and sensor development (Singh et al., 2015).
Safety and Hazards
When handling 2,4,7-Trichloroquinazoline, it is advised to avoid breathing its dust, fume, gas, mist, or vapors . It should be used only outdoors or in a well-ventilated area, and protective clothing, gloves, and eye/face protection should be worn . It is harmful if swallowed and can cause skin and eye irritation .
Future Directions
Mechanism of Action
Target of Action
Quinazoline derivatives, to which 2,4,7-trichloroquinazoline belongs, are known to exhibit remarkable activity as antitubercular, antiviral, antibacterial, and anticancer agents . They are among the most potent inhibitors of tyrosine kinase and cellular phosphorylation .
Mode of Action
Quinazoline derivatives are known to interact with their targets, leading to inhibition of key enzymes such as tyrosine kinase, which plays a crucial role in signal transduction pathways . This interaction results in changes in cellular processes, potentially leading to the death of pathogenic cells or viruses .
Biochemical Pathways
Given its potential role as a tyrosine kinase inhibitor, it can be inferred that it may affect signal transduction pathways in cells . These pathways are critical for various cellular functions, including cell growth and division .
Result of Action
As a potential inhibitor of tyrosine kinase, it may interfere with signal transduction pathways, leading to the inhibition of cell growth and division . This could result in the death of pathogenic cells or viruses .
properties
IUPAC Name |
2,4,7-trichloroquinazoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl3N2/c9-4-1-2-5-6(3-4)12-8(11)13-7(5)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFVNIGBXSLGABC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(N=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30289028 | |
Record name | 2,4,7-trichloroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30289028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6625-94-1 | |
Record name | 6625-94-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58609 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4,7-trichloroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30289028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: Why is 2,4,7-trichloroquinazoline a useful starting material for organic synthesis?
A1: this compound possesses three chlorine atoms that can be selectively replaced with various aryl and heteroaryl groups via palladium-catalyzed cross-coupling reactions [, ]. This regioselective functionalization allows chemists to efficiently synthesize a wide range of quinazoline derivatives with diverse functionalities at specific positions on the heterocycle. This is particularly useful for exploring structure-activity relationships in medicinal chemistry, where subtle changes in a molecule's structure can significantly impact its biological activity.
Q2: Can you explain the regioselective cross-coupling strategy used with this compound?
A2: The research highlights the development of a sequential palladium-catalyzed cross-coupling strategy [, ]. This strategy exploits the differing reactivities of the chlorine atoms in this compound. Under specific reaction conditions, one chlorine atom can be selectively substituted by an aryl- or heteroarylboronic acid. By tuning the reaction parameters, researchers can then target the remaining chlorine atoms sequentially, ultimately enabling the controlled synthesis of highly functionalized quinazoline derivatives. This method offers a powerful tool for medicinal chemists to fine-tune the structure of potential drug candidates.
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